molecular formula C8H14O2 B15266062 2-(2-Methylpropyl)cyclopropane-1-carboxylic acid

2-(2-Methylpropyl)cyclopropane-1-carboxylic acid

Cat. No.: B15266062
M. Wt: 142.20 g/mol
InChI Key: XYATXWHMMPLPGT-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)cyclopropane-1-carboxylic acid, also known as 1-isobutylcyclopropane-1-carboxylic acid, is an organic compound with the molecular formula C8H14O2. This compound is characterized by a cyclopropane ring substituted with a carboxylic acid group and an isobutyl group. It is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazomethane or other carbene precursors. The reaction typically requires a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring.

Another method involves the use of Grignard reagents. For example, the reaction of isobutylmagnesium bromide with cyclopropanecarboxylic acid chloride can yield this compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

2-(2-Methylpropyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: A simpler analog with a cyclopropane ring and a carboxylic acid group.

    2-Methylcyclopropane-1-carboxylic acid: Similar structure but with a methyl group instead of an isobutyl group.

    Cyclopropane-1-carboxylic acid, 2,2-dichloro-1-methyl-, methyl ester: A derivative with additional chlorine and ester groups.

Uniqueness

2-(2-Methylpropyl)cyclopropane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its isobutyl group provides steric hindrance and influences its reactivity compared to simpler cyclopropane derivatives.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-(2-methylpropyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H14O2/c1-5(2)3-6-4-7(6)8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10)

InChI Key

XYATXWHMMPLPGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CC1C(=O)O

Origin of Product

United States

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